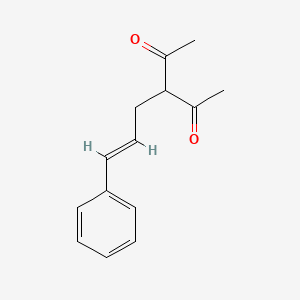

3-Cinnamylpentane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cinnamylpentane-2,4-dione is a chemical compound with the molecular formula C14H16O2 . It contains 32 bonds in total, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ketones .

Synthesis Analysis

The synthesis of 3-Cinnamylpentane-2,4-dione involves a series of reactions. The process starts with acetyl acetone, which is dissolved in anhydrous acetone. Anhydrous potassium carbonate is then added, followed by the addition of allyl bromide. The reaction mixture is refluxed overnight at 80 °C. After the reaction, the mixture is filtered, and the filtrate is collected and evaporated to dryness. The residue is then purified by column silica gel .Molecular Structure Analysis

The molecular structure of 3-Cinnamylpentane-2,4-dione consists of 32 atoms, including 16 Hydrogen atoms, 14 Carbon atoms, and 2 Oxygen atoms . It also contains 32 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aliphatic ketones .Physical And Chemical Properties Analysis

The physical properties of 3-Cinnamylpentane-2,4-dione include a boiling point of 160-164 ºC at 3 mmHg . The chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Fluorogenic Probe of Dipeptidyl Peptidase-4 Enzyme Inhibitor

3-Cinnamylpentane-2,4-dione has been used as a fluorogenic probe of dipeptidyl peptidase-4 enzyme inhibitor medicament assay in pharmaceutical and biological matrices . The functional amine primary group in Sitagliptin (STG), a dipeptidyl peptidase-4 enzyme inhibitor, enables coupling with pentane-2,4-dione to create a fluorescent molecule . This method is affordable, sensitive, and economical .

Synthesis of 3-Substituted Derivatives

A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione has been proposed . This method involves converting cheaper and easily accessible chloro derivatives into more reactive iodo derivatives . The method is based on the Finkelstein reaction .

Quality Control and Clinical Study Assays

The technique for monitoring STG in various dosage forms and/or spiking biological fluids was effectively used for research purposes . The presently developed method utility for pentane-2,4-dione is a simple, effective, and quick alternative tool for quality control and clinical study assays of STG .

Synthesis of Mononuclear Complexes

Pentane-2,4-dione has been used in the synthesis of mononuclear complexes . Two mononuclear complexes, [Ni (acac) 2 ]·0.5CH 3 OH ( 1) and [Co (acac) 2 NO 3 ]·2H 2 O ( 2) (acac = pentane-2,4-dione), have been synthesized and characterized by single crystal X-ray analysis .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a type of acetylacetone ligand , which suggests that it may interact with various enzymes and receptors in the body.

Mode of Action

This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .

Biochemical Pathways

A study on a similar compound, menadione (vitamin k3), shows that it is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This suggests that 3-Cinnamylpentane-2,4-dione might have a similar role in biochemical pathways.

Pharmacokinetics

Its molecular weight (21628) and structure suggest that it may be well-absorbed and distributed in the body

Result of Action

Based on its structural similarity to menadione (vitamin k3), it may have a role in blood clotting and bone calcification .

Action Environment

The action of 3-Cinnamylpentane-2,4-dione can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, its storage in an inert atmosphere and at a temperature of 2-8°C suggests that it may be sensitive to oxygen and heat .

properties

IUPAC Name |

3-[(E)-3-phenylprop-2-enyl]pentane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-11(15)14(12(2)16)10-6-9-13-7-4-3-5-8-13/h3-9,14H,10H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEPOVPAPVUGAJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(C/C=C/C1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one](/img/structure/B2462588.png)

![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/no-structure.png)

![(3Z)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2462601.png)

![7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2462606.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)